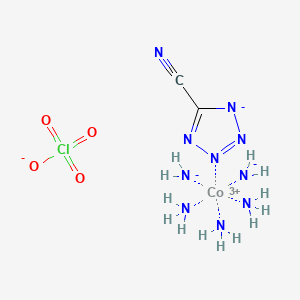

2-(5-Cyanotetrazolato) pentaamine cobalt III perchlorate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Pentaamin(5-Cyanotetrazolato-κN2)cobalt(III)-Perchlorat ist eine anorganische Koordinationsverbindung, die aufgrund ihrer energetischen Eigenschaften großes Interesse geweckt hat.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Pentaamin(5-Cyanotetrazolato-κN2)cobalt(III)-Perchlorat erfolgt typischerweise mit konventionellen präparativen Methoden der Koordinationschemie. Die Verbindung wird durch Reaktion von Cobalt(III)-Salzen mit 5-Cyanotetrazol in Gegenwart von Perchlorationen synthetisiert. Die Reaktionsbedingungen umfassen oft kontrollierte Temperaturen und pH-Werte, um die Bildung des gewünschten Koordinationskomplexes zu gewährleisten .

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet den sorgfältigen Umgang mit Reaktanten und die Kontrolle der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Struktur der synthetisierten Verbindung wird mit Techniken wie 15N-NMR-Spektroskopie und Röntgenbeugung bestätigt .

Analyse Chemischer Reaktionen

Reaktionstypen

Pentaamin(5-Cyanotetrazolato-κN2)cobalt(III)-Perchlorat unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere unter Beteiligung des Perchlorations.

Reduktion: Reduktionsreaktionen können insbesondere unter thermischen Bedingungen auftreten.

Substitution: Ligandenaustauschreaktionen sind möglich, wobei der Cyanotetrazolato-Ligand durch andere Liganden ersetzt werden kann

Häufige Reagenzien und Bedingungen

Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Perchlorate und Reduktionsmittel wie Ammoniak. Die Reaktionen erfordern oft spezifische Bedingungen, wie z. B. kontrollierte Temperaturen und inerte Atmosphären, um effizient abzulaufen .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen Stickstoffgas, Cobalt(II)-Verbindungen und verschiedene stickstoffhaltige organische Spezies. Die genauen Produkte hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab .

Wissenschaftliche Forschungsanwendungen

Pentaamin(5-Cyanotetrazolato-κN2)cobalt(III)-Perchlorat hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:

Detonationskomponenten: Es wurde für den Einsatz in Detonationskomponenten entwickelt, da es über energetische Eigenschaften und Stabilität verfügt.

Materialwissenschaften: Die Forschung an der Struktur und den Eigenschaften der Verbindung hat Einblicke in die Gestaltung neuer energetischer Materialien gegeben.

Wirkmechanismus

Der Mechanismus, durch den Pentaamin(5-Cyanotetrazolato-κN2)cobalt(III)-Perchlorat seine Wirkungen entfaltet, umfasst mehrere Phasen:

Endotherme Phase: Dissoziation von Ammoniak-Liganden vom Cobaltatom und Umlagerung des 5-Cyanotetrazolato-Liganden, um Stickstoffgas und eine nicht identifizierte feste Spezies zu erzeugen.

Oxidation-Reduktionsreaktionen: Oxidation der Liganden um das Cobaltatom durch das Perchloration, was zur Bildung von Cobalt(II), Stickstoff und Ammoniumion führt.

Letzte Oxidation: Oxidation der restlichen festen Produkte durch das Perchloration.

Wirkmechanismus

The mechanism by which 2-(5-Cyanotetrazolato) pentaamine cobalt III perchlorate exerts its effects involves several stages:

Endothermic Stage: Dissociation of ammonia ligands from the cobalt atom and rearrangement of the 5-cyanotetrazolato ligand to produce nitrogen gas and an unidentified solid species.

Oxidation-Reduction Reactions: Oxidation of the ligands around the cobalt atom by the perchlorate ion, leading to the formation of cobalt(II), nitrogen, and ammonium ion.

Final Oxidation: Oxidation of the residual solid products by the perchlorate ion.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Nickel-, Eisen- und Zink-Analoga: Diese Verbindungen haben ähnliche Strukturen, unterscheiden sich jedoch in ihren Metallzentren.

Andere Tetrazolatkomplexe: Verbindungen mit verschiedenen Tetrazolatliganden weisen unterschiedliche energetische Eigenschaften und Empfindlichkeiten auf.

Einzigartigkeit

Pentaamin(5-Cyanotetrazolato-κN2)cobalt(III)-Perchlorat ist einzigartig aufgrund seiner spezifischen Kombination aus energetischen Eigenschaften, Stabilität und der Fähigkeit, schnelle Deflagration-Detonation-Übergänge zu durchlaufen. Seine Struktur und Reaktivität machen es zu einer wertvollen Verbindung für die Forschung und praktische Anwendungen in Sprengstoffen .

Eigenschaften

CAS-Nummer |

70247-32-4 |

|---|---|

Molekularformel |

C2H13ClCoN10O4- |

Molekulargewicht |

335.58 g/mol |

IUPAC-Name |

azane;azanide;cobalt(3+);1,2,3-triaza-4-azanidacyclopenta-2,5-diene-5-carbonitrile;perchlorate |

InChI |

InChI=1S/C2N5.ClHO4.Co.3H3N.2H2N/c3-1-2-4-6-7-5-2;2-1(3,4)5;;;;;;/h;(H,2,3,4,5);;3*1H3;2*1H2/q-1;;+3;;;;2*-1/p-1 |

InChI-Schlüssel |

QDKAJWICCDUNRC-UHFFFAOYSA-M |

Kanonische SMILES |

C(#N)C1=NN=N[N-]1.N.N.N.[NH2-].[NH2-].[O-]Cl(=O)(=O)=O.[Co+3] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.